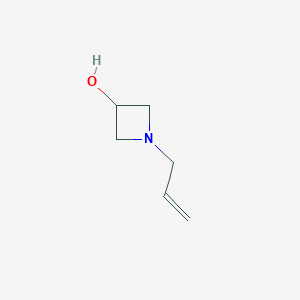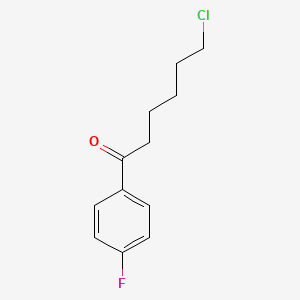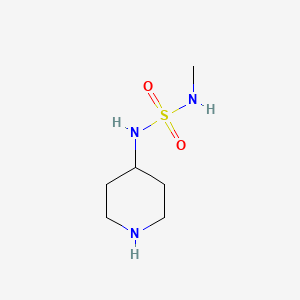
2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Vue d'ensemble
Description
2-Chloro-7-fluoroquinoline-3-carboxaldehyde (CFCA) is a chemical compound that has been studied for its potential applications in scientific research. CFCA is a colorless solid that is soluble in water and ethanol. It is a member of the quinoline family of compounds and is a derivative of the 7-fluoroquinoline. CFCA has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for studying proteins and other molecules.
Applications De Recherche Scientifique
Chemistry and Synthesis
2-Chloroquinoline-3-carbaldehyde and related analogs, including the specific compound 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, are primarily used in the synthesis of quinoline ring systems. These systems are often employed to construct fused or binary quinoline-core heterocyclic systems. The compound has been investigated for its potential in creating biologically active molecules and as a substrate in various chemical reactions (Hamama et al., 2018).
Biochemical Analysis
In biochemical analysis, related compounds, such as 5-furoylquinoline-3-carboxaldehyde, have been used as reagents in the analysis of proteins and small neurotransmitters. This involves monitoring reaction rates and determining activation energy and detection limits in biological contexts like artificial cerebrospinal fluid (Wu et al., 2000).
Photophysical Properties
Asymmetric Sm(III) complexes featuring 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, a compound structurally similar to 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, have been prepared for investigating their photophysical properties. These complexes exhibit luminescent properties, suggesting potential applications in solid-state lighting and optical devices (Chauhan et al., 2021).
Antimicrobial Potency
Some quinoline-based derivatives, including those structurally similar to 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, have been synthesized and shown to possess broad spectrum antimicrobial potency. These compounds have been tested against various bacterial and fungal strains, showcasing their potential as new lead molecules in antimicrobial drug development (Desai et al., 2012).
Molecular Docking Studies
Vibrational spectroscopy and quantum computational studies have been conducted on 2-chloroquinoline-3-carboxaldehyde, focusing on its molecular structure, chemical reactivity, and biological functions. These studies include molecular docking analysis to understand the biological functions of the compound, suggesting its potential use in drug design and discovery (Saral et al., 2021).
Propriétés
IUPAC Name |
2-chloro-7-fluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBARWPAXUPUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477539 | |
| Record name | 2-Chloro-7-fluoroquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoroquinoline-3-carboxaldehyde | |
CAS RN |
745830-16-4 | |
| Record name | 2-Chloro-7-fluoroquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-fluoroquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)


![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)

![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)



![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)